
9,10-Bis((1H-imidazol-1-yl)methyl)anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Bis((1H-imidazol-1-yl)methyl)anthracene is an organic compound that features a unique structure combining anthracene and imidazole moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Bis((1H-imidazol-1-yl)methyl)anthracene typically involves the reaction of 9,10-dibromoanthracene with imidazole in the presence of a base such as potassium carbonate. The reaction is carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction is achieved by optimizing reaction parameters and using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
9,10-Bis((1H-imidazol-1-yl)methyl)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The imidazole groups can participate in substitution reactions with electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of reduced anthracene derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
9,10-Bis((1H-imidazol-1-yl)methyl)anthracene has several scientific research applications:
Mechanism of Action
The mechanism of action of 9,10-Bis((1H-imidazol-1-yl)methyl)anthracene involves its ability to coordinate with metal ions through the nitrogen atoms of the imidazole groups. This coordination leads to the formation of stable complexes with unique photophysical properties. The compound’s luminescence is attributed to the π-π* transitions within the anthracene moiety, which are modulated by the imidazole groups .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis((1H-imidazol-1-yl)methyl)benzene: Similar structure but with a benzene core instead of anthracene.
9,10-Di(1H-imidazol-1-yl)anthracene: Similar structure but with different substitution patterns.
Uniqueness
9,10-Bis((1H-imidazol-1-yl)methyl)anthracene is unique due to its combination of anthracene and imidazole moieties, which impart distinct luminescent properties and coordination capabilities. This makes it particularly valuable in the development of advanced materials and coordination complexes .
Properties
Molecular Formula |
C22H18N4 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
1-[[10-(imidazol-1-ylmethyl)anthracen-9-yl]methyl]imidazole |
InChI |
InChI=1S/C22H18N4/c1-2-6-18-17(5-1)21(13-25-11-9-23-15-25)19-7-3-4-8-20(19)22(18)14-26-12-10-24-16-26/h1-12,15-16H,13-14H2 |
InChI Key |
SIPQBLANNUQDPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2CN4C=CN=C4)CN5C=CN=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Dimethyl-1,4-diazoniabicyclo[2.2.2]octane;bromide](/img/structure/B15073040.png)

![(2S)-2-[(2R)-2-[(2S)-2-[(2S)-2-[(2R)-2-Aminopropanamido]-2-(methanethioyl)acetamido]-3-methylbutanamido]-4-methylpent-4-enamido]-4-methylpentanethioic S-acid](/img/structure/B15073052.png)
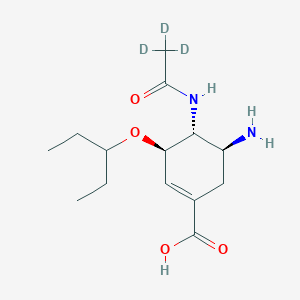
![8-Boc-3-(3-methoxycarbonylbenzyl)-8-aza-bicyclo[3.2.1]oct-2-ene](/img/structure/B15073068.png)
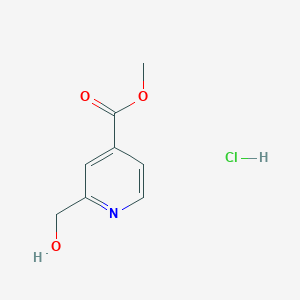
![Pyridine, 2-[(2-isocyanatoethyl)dithio]-](/img/structure/B15073086.png)
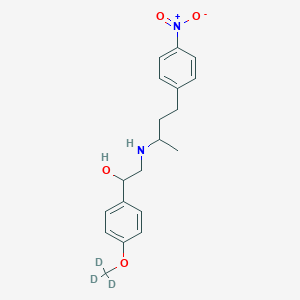
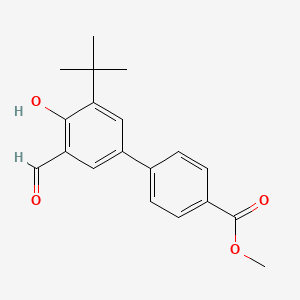
![3,3''-[[(1,2-Diphenylethane-1,2-diyl)bis(azanylylidene)]bis(methanylylidene)]bis(2'-benzyl-2-hydroxy-[1,1'-binaphthalene])](/img/structure/B15073102.png)
![ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;dichloromethane;methanesulfonate;N-methyl-2-phenylaniline;palladium(2+)](/img/structure/B15073105.png)
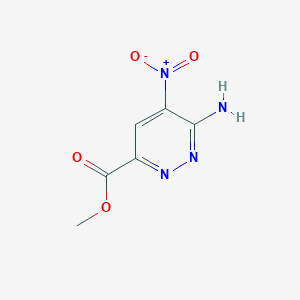
![Methyl (2S,4R)-4-Hydroxy-1-[(R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B15073111.png)
![sodium;2-[4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate;hydrate](/img/structure/B15073116.png)
